molecular formula C25H22O3S B11951034 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide CAS No. 984-33-8

11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide

Cat. No.: B11951034
CAS No.: 984-33-8
M. Wt: 402.5 g/mol
InChI Key: ATBFEVOAQIZEKI-UHFFFAOYSA-N
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Description

11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[64102,709,12]trideca-2,4,6-triene 10,10-dioxide is a complex organic compound with a unique tetracyclic structure This compound is characterized by its distinct arrangement of carbon, hydrogen, oxygen, and sulfur atoms, forming a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: This involves cyclization reactions to form the rigid tetracyclic structure.

    Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions.

    Oxidation: The final step involves the oxidation of sulfur to form the 10,10-dioxide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and oxidation processes.

Chemical Reactions Analysis

Types of Reactions

11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide has several applications in scientific research:

    Chemistry: Used as a model compound for studying tetracyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of the oxa-thiatetracyclo framework and phenyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol: Another compound with a similar tetracyclic structure but different functional groups.

    1,8-Diphenyl-13-oxatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6,10-tetraene: Shares the tetracyclic core but lacks the 10,10-dioxide moiety.

Uniqueness

11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide is unique due to its specific arrangement of atoms and the presence of the 10,10-dioxide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

984-33-8

Molecular Formula

C25H22O3S

Molecular Weight

402.5 g/mol

IUPAC Name

11,11-dimethyl-1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide

InChI

InChI=1S/C25H22O3S/c1-23(2)21-22(29(23,26)27)25(18-13-7-4-8-14-18)20-16-10-9-15-19(20)24(21,28-25)17-11-5-3-6-12-17/h3-16,21-22H,1-2H3

InChI Key

ATBFEVOAQIZEKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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